molecular formula C7H4Br2FNO B1448917 3,5-Dibromo-2-fluorobenzamide CAS No. 1803816-87-6

3,5-Dibromo-2-fluorobenzamide

Cat. No.: B1448917
CAS No.: 1803816-87-6
M. Wt: 296.92 g/mol
InChI Key: SBXVGTNTDOFMRG-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluorobenzamide, also known as DFB, is an organic compound that has recently gained attention in the scientific community due to its unique properties and potential applications. DFB is a halogenated aromatic amide, which is composed of a benzene ring with two bromine atoms and one fluorine atom attached to it. It has a molecular weight of 266.94 g/mol and a melting point of 113-115°C. DFB has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

3,5-Dibromo-2-fluorobenzamide has been studied for its potential applications in the fields of medicine and biochemistry. It has been found to act as a catalyst in the synthesis of various compounds, such as drugs, polymers, and dyes. Additionally, this compound has been studied for its ability to inhibit the growth of certain bacteria and fungi. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain tumor cells.

Mechanism of Action

The exact mechanism of action of 3,5-Dibromo-2-fluorobenzamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as proteases and esterases, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been found to inhibit the growth of certain bacteria and fungi by interfering with their cell membranes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the growth of certain tumor cells. Additionally, it has been found to inhibit the activity of certain enzymes, such as proteases and esterases, which are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

3,5-Dibromo-2-fluorobenzamide has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its low cost and ease of synthesis. Additionally, this compound is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

3,5-Dibromo-2-fluorobenzamide has a number of potential applications in the fields of medicine and biochemistry. One possible future direction for this compound is its use in the treatment of cancer. Additionally, this compound could be used to synthesize various drugs, polymers, and dyes. It could also be used to develop new methods for the inhibition of certain enzymes, such as proteases and esterases, which are involved in the metabolism of drugs and other compounds. Finally, this compound could be studied for its potential use in the development of new antibacterial and antifungal agents.

Properties

IUPAC Name

3,5-dibromo-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXVGTNTDOFMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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